Methyl 3-amino-6-bromopyrazine-2-carboxylate
Overview
Description
Methyl 3-amino-6-bromopyrazine-2-carboxylate is a chemical compound belonging to the pyrazine family, characterized by the presence of a pyrazine ring—a six-membered aromatic ring with two nitrogen atoms—substituted with an amino group, a bromo group, and a carboxylate ester. This compound serves as a useful intermediate in the synthesis of various pharmaceuticals and complex organic molecules due to its reactive functional groups.
Synthesis Analysis
The synthesis of related pyrazine derivatives often involves nucleophilic substitution reactions, where bromo groups serve as leaving groups, allowing for the introduction of various substituents. A common method for synthesizing similar compounds involves the reaction of pyrazine derivatives with bromine or other halogenating agents to introduce the bromo group, followed by further functionalization to introduce amino and carboxylate groups. Specific conditions, such as solvent choice and temperature, play a crucial role in the regioselectivity and yield of these reactions.
Molecular Structure Analysis
Molecular structure analysis of pyrazine derivatives, including Methyl 3-amino-6-bromopyrazine-2-carboxylate , typically reveals a planar aromatic ring system due to conjugation. The presence of substituents like amino and bromo groups can influence the electronic distribution within the molecule, affecting its reactivity. The molecular geometry, bond lengths, and angles can be determined using spectroscopic techniques and computational methods, providing insights into the compound's chemical behavior.
Chemical Reactions and Properties
Pyrazine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, where the bromo group can be replaced by other nucleophiles. The amino group makes the compound a potential substrate for N-alkylation, acylation, and other derivatization reactions. The ester group can undergo hydrolysis to form carboxylic acids or be involved in esterification reactions. These reactions are crucial for the synthesis of more complex molecules.
Physical Properties Analysis
The physical properties of Methyl 3-amino-6-bromopyrazine-2-carboxylate such as melting point, boiling point, solubility, and crystalline structure are determined by its molecular structure. The presence of polar functional groups like the amino and ester groups contributes to its solubility in common organic solvents and water, facilitating its use in various chemical reactions.
Chemical Properties Analysis
The chemical properties of Methyl 3-amino-6-bromopyrazine-2-carboxylate are characterized by its reactivity towards nucleophiles, electrophiles, and radicals. The electron-withdrawing effect of the bromo and ester groups, combined with the electron-donating effect of the amino group, influences its participation in chemical reactions, including electrophilic and nucleophilic aromatic substitution.
Scientific Research Applications
Tumor Cell Growth Inhibition : Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates exhibit significant growth inhibitory activity against human tumor cell lines, with specific derivatives inducing apoptosis (Queiroz et al., 2011).
Key Component in Antagonists : The compound acts as a key component in potent dopamine D2 and D3, and serotonin-3 receptor antagonists 5-HT3, used in neuropsychiatric disorder treatments (Hirokawa et al., 2000).
Lipolysis Inhibitory Activity : Salts of 5-methylpyrazole-3-carboxylic acid with substituted adenine bases, derived from similar compounds, demonstrate greater lipolysis inhibitory activity, reducing serum free fatty acids, triglycerides, and cholesterol levels in rats (Credner et al., 1981).
Synthesis of Nitrogen-Heterocycles : The compound is involved in reactions producing imidazole-fused nitrogen-heterocycles, useful in pharmaceutical chemistry (Imafuku et al., 2003).
Simplification in Synthetic Processes : Dibromotriphenylphosphorane is used to simplify the synthesis of 2-arylpteridin-4-ones from derivatives of 3-amino-2-pyrazincarbonsäuremethylester, indicating its role in facilitating chemical synthesis processes (Wamhoff & Kroth, 1994).
Copper-Catalyzed Syntheses : Copper catalysts are used for synthesizing 3-amino-4-nitropyrazoles from related bromopyrazoles, demonstrating its utility in organic syntheses (Perevalov et al., 1983).
Electrocatalytic Carboxylation : The compound undergoes electrocatalytic carboxylation with CO2 in ionic liquid, resulting in significant yields of 6-aminonicotinic acid, an important process in green chemistry (Feng et al., 2010).
Synthesis of Complex Ligands : It's used in synthesizing tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, suitable for complexing lanthanide(III) ions, indicating its importance in coordination chemistry (Charbonnière et al., 2001).
Corrosion Inhibition : Certain pyrazine derivatives, related to Methyl 3-amino-6-bromopyrazine-2-carboxylate, have been evaluated for their corrosion inhibition performance, essential in material science (Obot & Gasem, 2014).
Safety And Hazards
properties
IUPAC Name |
methyl 3-amino-6-bromopyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXSIRHOIFRMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280793 | |
Record name | methyl 3-amino-6-bromopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-bromopyrazine-2-carboxylate | |
CAS RN |
6966-01-4 | |
Record name | 6966-01-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-amino-6-bromopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-Amino-6-bromopyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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